molecular formula C25H32N2O5 B2975758 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide CAS No. 921836-02-4

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide

Numéro de catalogue: B2975758
Numéro CAS: 921836-02-4
Poids moléculaire: 440.54
Clé InChI: SVYWIIWGIMVUKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H32N2O5 and its molecular weight is 440.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Novel Polycyclic Systems

Research into similar compounds has led to the development of new polycyclic systems combining 1,4-benzodiazepine and isoindolinone fragments. This synthesis contributes to the exploration of novel fused pentacyclic systems with potential applications in various fields of chemistry and pharmacology (Ukhin et al., 2011).

Serotonin Receptor Antagonists

Compounds with structural similarities have been studied for their potential as serotonin-3 (5-HT3) receptor antagonists. Such research is crucial for developing new treatments for conditions influenced by serotonin receptors, like certain gastrointestinal disorders (Harada et al., 1995).

Metabolite Synthesis

In the realm of drug metabolism, similar structures have been used in the enantioselective synthesis of metabolites for certain pharmaceutical compounds, highlighting their role in understanding and improving drug design and efficacy (Matsubara et al., 2000).

Antibacterial and Anticancer Agents

Benzoxepine-triazole hybrids, structurally related to the compound , have been synthesized and evaluated for their antibacterial and anticancer properties. This research signifies the potential of such compounds in the development of new therapies for bacterial infections and cancer (Kuntala et al., 2015).

Sinus Node Inhibitor Effects

Research on compounds with similar structures has explored their effects as sinus node inhibitors, with implications in the treatment of cardiac conditions (Thollon et al., 1997).

Antidepressant/Anxiolytic and Anti-Nociceptive Effects

Studies on 1,4-benzodiazepine-2-ones have revealed promising antidepressant and anti-nociceptive effects, suggesting potential applications in mental health and pain management (Singh et al., 2010).

Solid Form and Crystal Structure Analysis

Research into related molecules has provided insights into their solid form, crystal structure, and polymorphism, valuable for pharmaceutical formulation and material science applications (Braun et al., 2014).

QSAR Studies and Antibacterial Evaluation

Quantitative structure–activity relationship (QSAR) studies of related compounds have been conducted to understand their antibacterial properties, contributing to the design of more effective antimicrobial agents (Palkar et al., 2017).

Photophysical Properties

Studies on compounds with a fused oxazapolycyclic skeleton similar to the compound of interest have revealed unique photophysical properties, indicating potential applications in material science and photonics (Petrovskii et al., 2017).

X-ray Diffraction and DFT Studies

Benzimidazole fused-1,4-oxazepines, structurally related to the compound, have been synthesized and analyzed using X-ray diffraction and density functional theory (DFT), contributing to the field of molecular design and drug discovery (Almansour et al., 2016).

Propriétés

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-16(2)11-12-27-19-9-8-18(14-21(19)32-15-25(3,4)24(27)29)26-23(28)17-7-10-20(30-5)22(13-17)31-6/h7-10,13-14,16H,11-12,15H2,1-6H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYWIIWGIMVUKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.